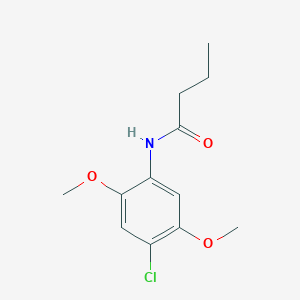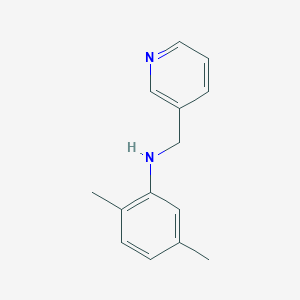
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine, also known as DM-PMMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. DM-PMMA has been found to exhibit potent stimulant effects, making it a subject of interest for researchers in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed with (2,5-dimethylphenyl)(3-pyridinylmethyl)amine use.
Efectos Bioquímicos Y Fisiológicos
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been found to increase heart rate, blood pressure, and body temperature. It also leads to increased alertness, wakefulness, and a sense of euphoria. These effects are similar to those observed with other stimulant drugs such as amphetamines and cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized, making it a useful tool for studying the mechanisms of action of stimulant drugs. However, its psychoactive properties also make it difficult to use in certain experiments, as it may interfere with the behavior of test subjects.
Direcciones Futuras
There are several potential future directions for research on (2,5-dimethylphenyl)(3-pyridinylmethyl)amine. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a performance-enhancing drug, particularly in the field of sports. Additionally, further research is needed to fully understand the mechanisms of action of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine and its effects on the brain and body.
Métodos De Síntesis
The synthesis of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine involves the condensation of 2,5-dimethylphenylacetone and 3-pyridinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of (2,5-dimethylphenyl)(3-pyridinylmethyl)amine obtained through this method is typically high, making it a viable option for large-scale synthesis.
Aplicaciones Científicas De Investigación
(2,5-dimethylphenyl)(3-pyridinylmethyl)amine has been extensively studied for its pharmacological properties, particularly its stimulant effects. Researchers have investigated its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. (2,5-dimethylphenyl)(3-pyridinylmethyl)amine has also been studied for its potential as a performance-enhancing drug, with some studies suggesting that it may improve cognitive function and physical endurance.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-5-6-12(2)14(8-11)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFEOXPBNVELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5530199 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

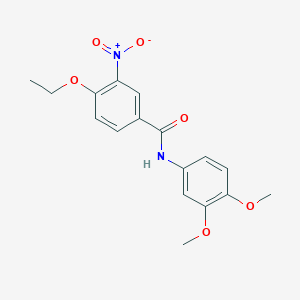
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)

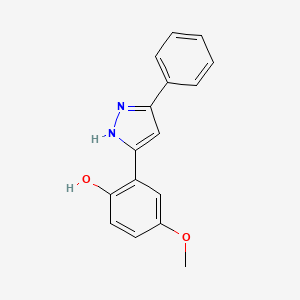


![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
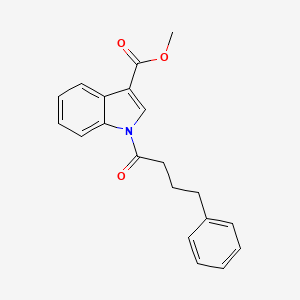
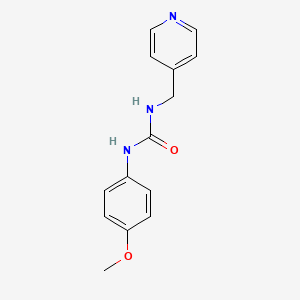
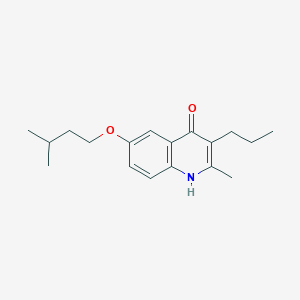
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)
